molecular formula C7H7F3N2O2 B1520376 1-ethyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid CAS No. 1235439-80-1

1-ethyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Cat. No. B1520376
CAS RN: 1235439-80-1
M. Wt: 208.14 g/mol
InChI Key: ZRJYUDXJXUVNFC-UHFFFAOYSA-N
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Description

“1-ethyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid” is a chemical compound that falls under the category of pyrazoles . Pyrazoles are a class of organic compounds with a five-membered aromatic ring, and they are known for their wide range of biological activities .


Synthesis Analysis

The synthesis of pyrazole derivatives, including “1-ethyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid”, often involves the reaction of isothiocyanates in dry pyridine under reflux conditions . Another method involves the introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride prepared from 2,5-CTF in the final synthesis step .

Scientific Research Applications

Improved Synthesis Methods

The improved synthesis of 1H-pyrazole-4-carboxylic acid, a related compound, has been achieved through a process involving Claisen condensation, cyclization, deamination, and hydrolysis reactions. This method significantly increased the yield to 97.1%, marking a substantial improvement over previously reported methods C. Dong, 2011.

Applications in Organic Synthesis

Ethyl 3- and 5-Triflyloxy-1H-pyrazole-4-carboxylates, similar to the compound , have been utilized as precursors in Sonogashira-type cross-coupling reactions. This approach has facilitated the synthesis of various condensed pyrazoles, demonstrating the compound's utility in organic synthesis and the potential for creating complex molecular architectures Eglė Arbačiauskienė et al., 2011.

Role in Heterocyclic Chemistry

The synthesis of 1-aryl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acids and esters highlights the compound's significance in the field of heterocyclic chemistry. These derivatives have been synthesized using ethyl 3-ethoxy-2-(trifluoroacetyl)-2-propenoate, showcasing the compound's versatility and its role in the development of new heterocyclic compounds J. R. Beck, F. L. Wright, 1987.

Contribution to Material Science

In material science, the compound has been used as a building block for the synthesis of coordination polymers. The synthesis and structural diversity of d10 metal coordination polymers constructed from new semi-rigid bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands demonstrate the potential applications of such compounds in creating novel materials with unique properties M. Cheng et al., 2017.

properties

IUPAC Name

1-ethyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O2/c1-2-12-5(7(8,9)10)4(3-11-12)6(13)14/h3H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRJYUDXJXUVNFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801195254
Record name 1-Ethyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801195254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

CAS RN

1235439-80-1
Record name 1-Ethyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1235439-80-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801195254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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